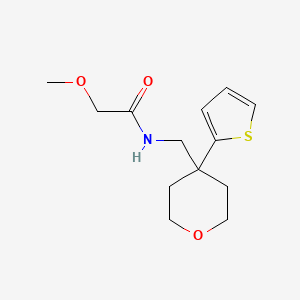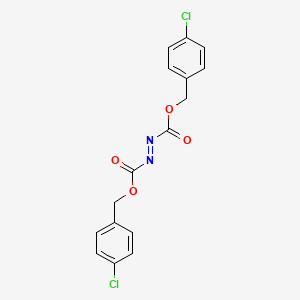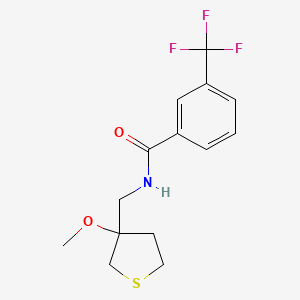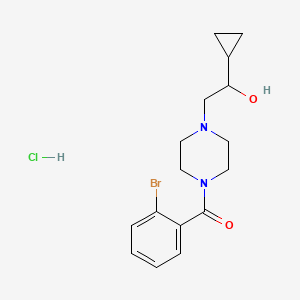
(2-Bromophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C16H22BrClN2O2 and its molecular weight is 389.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Therapeutics
A study explored the synthesis of multifunctional amides as potential therapeutic agents for Alzheimer's disease. These compounds exhibited moderate enzyme inhibitory potentials and mild cytotoxicity, indicating their potential as a template for developing new drugs against Alzheimer's. Notably, one of the compounds showed significant activity against acetyl and butyrylcholinesterase enzymes, key targets in Alzheimer's treatment (Hassan et al., 2018).
Anticancer and Antituberculosis Agents
Research into 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives demonstrated some compounds' significant anticancer and antituberculosis activities. These findings suggest the potential of such compounds in synthesizing treatments for both tuberculosis and certain cancers, with compound 3c showing notable efficacy against both (Mallikarjuna et al., 2014).
Tubulin Polymerization Inhibitors
A series of compounds derived from phenoxazine and phenothiazine, acting as potent inhibitors of tubulin polymerization, have been identified. These compounds, particularly 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile, displayed excellent antiproliferative properties against a wide range of cancer cell lines. This highlights their potential as novel and potent tubulin polymerization inhibitors (Prinz et al., 2017).
Histamine H3 Receptor Antagonists
The development of phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists was reported, contributing to the identification of compounds with optimal duration of action for wake-promoting activity. This research underscores the potential of these compounds in the clinical treatment of disorders related to the histamine H3 receptor (Letavic et al., 2015).
Wirkmechanismus
Target of Action
Many compounds that contain a piperazine ring, like “(2-Bromophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride”, are known to interact with various receptors in the body, such as serotonin and dopamine receptors . These receptors play crucial roles in regulating mood, sleep, appetite, and other physiological processes.
Mode of Action
The compound might interact with its target receptors by mimicking the structure of the receptor’s natural ligand, allowing it to bind to the receptor and either activate it (agonist action) or prevent it from being activated (antagonist action) .
Biochemical Pathways
Once the compound binds to its target receptors, it could trigger or inhibit various biochemical pathways, leading to changes in cellular function . The exact pathways affected would depend on the specific receptors that the compound targets.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would determine its bioavailability. Factors such as the compound’s solubility, stability, and the presence of functional groups that can be metabolized by the body could all influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if the compound acts as an agonist at serotonin receptors, it could potentially have antidepressant effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
(2-bromophenyl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2.ClH/c17-14-4-2-1-3-13(14)16(21)19-9-7-18(8-10-19)11-15(20)12-5-6-12;/h1-4,12,15,20H,5-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKWBBFVZCYHAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=CC=C3Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
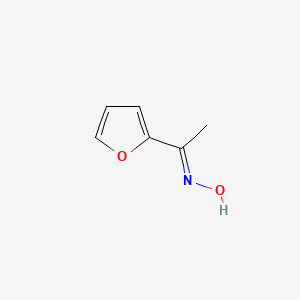
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2705952.png)
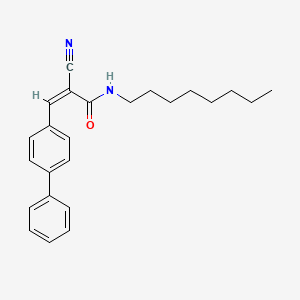



![1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol](/img/structure/B2705961.png)

![Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2705963.png)


